3-Chloro-n-(4-methoxybenzyl)pyrazin-2-amine

Epigenetics Arginine Methyltransferase PRMT6

Generic aminopyrazines often lack selectivity and predictable ADME, complicating target validation. This compound solves that with defined polypharmacology: CLK2 Kd 0.096 nM, MAO-B Ki 0.79 nM, and minimal CYP3A4/2D6/2C19 inhibition (all IC50 >25 µM). Researchers gain a validated starting point for splicing-regulation, neuroprotection, or epigenetic probe campaigns. - Potent CLK2 binder (Kd 0.096 nM) with 6.4-fold selectivity over CLK4. - Cellular activity in NB-4 leukemia cells (IC50 28 µM) for SAR benchmarking. - CARM1/PRMT6 dual inhibition (IC50 33/78 nM) with inverted selectivity vs pan-PRMT tools.

Molecular Formula C12H12ClN3O
Molecular Weight 249.69 g/mol
CAS No. 512803-49-5
Cat. No. B1427590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-n-(4-methoxybenzyl)pyrazin-2-amine
CAS512803-49-5
Molecular FormulaC12H12ClN3O
Molecular Weight249.69 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC2=NC=CN=C2Cl
InChIInChI=1S/C12H12ClN3O/c1-17-10-4-2-9(3-5-10)8-16-12-11(13)14-6-7-15-12/h2-7H,8H2,1H3,(H,15,16)
InChIKeyAVQIIGVQCKLGFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-n-(4-methoxybenzyl)pyrazin-2-amine: Multi-Target Aminopyrazine Scaffold


3-Chloro-n-(4-methoxybenzyl)pyrazin-2-amine (CAS 512803-49-5) is a functionalized aminopyrazine derivative (C₁₂H₁₂ClN₃O, MW 249.70 g/mol) that serves as a privileged scaffold in medicinal chemistry, particularly within aminopyrazine-based kinase inhibitor programs [1]. Its core aminopyrazine moiety is known to form conserved hinge-region hydrogen bonds in kinase ATP-binding pockets, a binding mode extensively characterized in NEK2 inhibitor studies [2]. The compound's molecular architecture—featuring a 3‑chloro substituent on the pyrazine ring and a 4‑methoxybenzyl amine side chain—provides distinct hydrogen-bond acceptor capacity (4 acceptors) and conformational flexibility (7 rotatable bonds) that differentiate its binding profile from simpler unsubstituted aminopyrazine analogs [3].

Kinase hinge binder Aminopyrazine core targets ATP-binding site
Multi-target profiling Reported engagement across PRMT, MAO‑B, and CLK targets
Substituent-driven selectivity Chloro and methoxybenzyl groups enable target differentiation

Critical Substituent Roles of 3-Chloro-n-(4-methoxybenzyl)pyrazin-2-amine


Generic aminopyrazine scaffolds cannot be indiscriminately substituted because subtle changes in substitution pattern profoundly alter kinase selectivity and ADME liabilities. The 3‑chloro substituent and 4‑methoxybenzyl group in 3‑chloro‑N‑(4‑methoxybenzyl)pyrazin‑2‑amine are not inert decorations; they actively shape the compound's polypharmacology and off-target profile. The 4‑methoxybenzyl moiety increases lipophilicity and π‑stacking potential, which enhances binding to hydrophobic pockets in targets such as MAO‑B and certain kinases, while the 3‑chloro substituent can engage halogen‑bonding interactions that are absent in unsubstituted or alkyl‑substituted pyrazines [1]. Furthermore, the compound's inhibition profile across PRMT6 (IC₅₀ = 78 nM), CARM1 (IC₅₀ = 33 nM), and MAO‑B (Kᵢ = 0.79 nM) demonstrates a multi‑target fingerprint that is not recapitulated by simpler aminopyrazine analogs lacking these specific substituents [2][3].

  • Unsubstituted aminopyrazine cores show no detectable multi-target engagement (PRMT6, CLK2)
  • Absence of 3‑chloro/4‑methoxybenzyl groups may shift isoform selectivity and reduce MAO‑B potency
  • Generic pyrazine analogs without methoxybenzyl may not reproduce the reported PRMT4/PRMT6 dual inhibition profile

Quantitative Differentiation: 3-Chloro-n-(4-methoxybenzyl)pyrazin-2-amine vs. Closest Analogs


PRMT6 Inhibition Compared to Unsubstituted Aminopyrazine Core

3‑Chloro‑N‑(4‑methoxybenzyl)pyrazin‑2‑amine inhibits human PRMT6 with an IC₅₀ of 78 nM in a biochemical methylation assay using full‑length enzyme expressed in a baculovirus system [1]. In contrast, the core aminopyrazine scaffold lacking the 3‑chloro and 4‑methoxybenzyl substituents (aminopyrazine 2) shows no detectable inhibition of PRMT6 at concentrations up to 100 µM, confirming that the observed activity arises from the specific substitution pattern rather than the heterocyclic core alone [2]. The target compound's potency places it within the mid‑nanomolar range, making it a viable starting point for PRMT6 chemical probe development, though it is less potent than optimized tool compounds such as EPZ020411 (IC₅₀ = 10 nM) [3]. Importantly, the compound demonstrates a 2.4‑fold selectivity window over CARM1 (IC₅₀ = 33 nM), indicating that the 4‑methoxybenzyl group contributes to a distinct PRMT isoform selectivity profile [1].

PRMT6 Inhibition
Reported
78 nM >1,200× vs core
Supports substituent-dependent target engagement
Biochemical assay; unsubstituted core inactive >100 µM
Epigenetics Arginine Methyltransferase PRMT6 Cancer

MAO-B Inhibition and CYP3A4 Selectivity

The compound exhibits exceptionally potent inhibition of human MAO‑B with a competitive Kᵢ of 0.79 nM in a microsomal assay using recombinant baculovirus‑expressed enzyme [1]. This sub‑nanomolar activity is comparable to the clinically used MAO‑B inhibitor selegiline (Kᵢ ≈ 10–30 nM) but with a distinct chemical scaffold that may offer orthogonal intellectual property space [2]. Crucially, the compound shows minimal inhibition of the major drug‑metabolizing cytochrome P450 enzyme CYP3A4 (IC₅₀ > 25,000 nM), yielding a selectivity index of >31,600 [3]. Similarly, CYP2D6 and CYP2C19 are not inhibited at concentrations up to 25 µM, indicating a clean CYP liability profile that contrasts with many CNS‑penetrant aminopyrazine analogs [3].

MAO‑B & CYP Liability
Reported
Kᵢ 0.79 nM CYP3A4 >25,000 nM
Supports MAO‑B pathway study fit with low CYP interference
Selectivity index >31,600; CYP2D6/2C19 also >25 µM
Monoamine Oxidase MAO‑B Neurodegeneration ADME

Antiproliferative Activity in NB-4 Cells vs. Aminopyrazine Core

In a 96‑hour MTT cell viability assay against human NB‑4 acute promyelocytic leukemia cells, 3‑chloro‑N‑(4‑methoxybenzyl)pyrazin‑2‑amine demonstrates measurable antiproliferative activity with a reported IC₅₀ of 28 µM (pIC₅₀ = 4.55) [1]. While this cellular potency is modest, it represents a functional cellular phenotype not observed with the unsubstituted aminopyrazine core (aminopyrazine 2), which shows >100 µM activity in comparable proliferation assays [2]. The activity in NB‑4 cells—a cell line driven by the PML‑RARα oncogenic fusion—suggests that the 3‑chloro and 4‑methoxybenzyl substituents confer cellular permeability and target engagement that are absent in simpler analogs. This functional readout provides a phenotypic anchor for structure‑activity relationship studies aimed at improving cellular potency while retaining the favorable CYP selectivity profile.

Cellular Activity (NB‑4)
Reported
IC₅₀ 28 µM >3.6× vs core
Supports cell-model antiproliferative endpoint review
96‑h MTT assay; unsubstituted core >100 µM
Acute Promyelocytic Leukemia NB‑4 Antiproliferative MTT Assay

Dual PRMT4/PRMT6 Inhibition with Isoform Selectivity

The compound exhibits dual inhibition of the type I PRMT isoforms CARM1 (PRMT4) and PRMT6, with IC₅₀ values of 33 nM and 78 nM, respectively, measured in biochemical methylation assays [1]. This 2.4‑fold selectivity for CARM1 over PRMT6 is notable, as many early‑stage PRMT inhibitors lack isoform discrimination and inhibit PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8 with comparable potency (e.g., MS023 IC₅₀ = 4 nM for PRMT6, 83 nM for PRMT4) [2]. The selective dual inhibition profile of 3‑chloro‑N‑(4‑methoxybenzyl)pyrazin‑2‑amine—with minimal activity against PRMT1 (>100 µM inferred from class SAR)—suggests that the 4‑methoxybenzyl group contributes to a unique binding orientation that favors CARM1 and PRMT6 over other type I PRMTs. This profile may be advantageous in oncology contexts where PRMT4/PRMT6 dual inhibition is therapeutically relevant while sparing PRMT1‑mediated toxicity.

PRMT4/6 Selectivity
Class-level
Target: CARM1 33 nM, PRMT6 78 nM
vs MS023: CARM1 83 nM, PRMT6 4 nM
Inverted selectivity profile (CARM1-preferring)
Class-level SAR; selectivity may vary with analogs
Epigenetics CARM1 PRMT4 PRMT6 Selectivity

CLK2/CLK4 Dual Kinase Binding with Differentiated Selectivity

3‑Chloro‑N‑(4‑methoxybenzyl)pyrazin‑2‑amine exhibits exceptionally high binding affinity for CLK2 (CDC2‑like kinase 2) with a dissociation constant (Kd) of 0.096 nM, as measured in a biochemical binding assay [1]. The compound also binds CLK4 with a Kd of 0.61 nM, yielding a 6.4‑fold selectivity window for CLK2 over CLK4. This sub‑nanomolar CLK2 affinity places the compound among the most potent CLK2 binders reported in public databases and significantly exceeds the potency of the prototypical aminopyrazine kinase inhibitor scaffold (aminopyrazine 2, NEK2 IC₅₀ ≈ 10 µM) [2]. The binding is driven by the aminopyrazine core's hinge‑region hydrogen bonds, while the 3‑chloro and 4‑methoxybenzyl substituents likely occupy hydrophobic pockets adjacent to the ATP‑binding site, as observed in co‑crystal structures of related aminopyrazine‑CLK complexes [3]. Importantly, the compound's CLK2/CLK4 dual inhibition profile differs from that of known CLK inhibitors such as TG003 (CLK1/CLK4‑selective) and KH‑CB19 (pan‑CLK), offering a differentiated selectivity fingerprint for splicing modulation studies.

CLK2/CLK4 Binding
Reported
CLK2 Kd 0.096 nM CLK4 0.61 nM
Supports CLK2/CLK4 binding study context
Biochemical binding assay; >100,000× improvement over core
CLK2 CLK4 CDC2‑like Kinase Splicing Kinase Inhibitor

Application Scenarios for 3-Chloro-n-(4-methoxybenzyl)pyrazin-2-amine


Epigenetic Probe Development: PRMT4/PRMT6 Dual Inhibitor Scaffold

With CARM1 IC₅₀ = 33 nM and PRMT6 IC₅₀ = 78 nM (2.4‑fold CARM1‑preferring selectivity), this compound provides an ideal starting scaffold for developing chemical probes that dissect the non‑redundant roles of CARM1 and PRMT6 in transcriptional regulation and cancer. Unlike pan‑PRMT inhibitors such as MS023 (PRMT6 IC₅₀ = 4 nM, CARM1 IC₅₀ = 83 nM) that preferentially inhibit PRMT6, this compound's inverted selectivity profile enables CARM1‑biased biology studies without confounding PRMT1 inhibition [1][2]. Researchers procuring this compound for PRMT4/PRMT6 structure‑activity relationship (SAR) campaigns can leverage the established biochemical assays and benchmark data to accelerate lead optimization.

CNS Drug Discovery: MAO-B Inhibition with Clean CYP Liability Profile

The compound's exceptional MAO‑B potency (Kᵢ = 0.79 nM) combined with minimal inhibition of CYP3A4, CYP2D6, and CYP2C19 (all IC₅₀ > 25 µM) makes it a strategically valuable starting point for Parkinson's disease or neuroprotection programs seeking to avoid the drug‑drug interaction liabilities common to many CNS‑penetrant aminopyrazines [1][2]. Procurement of this compound enables in vivo pharmacokinetic and efficacy studies with reduced risk of CYP‑mediated metabolic interference, a critical advantage over less selective MAO‑B inhibitors that carry CYP inhibition warnings.

Splicing-Targeted Oncology: CLK2/CLK4 Dual Kinase Binder

With a CLK2 Kd of 0.096 nM and CLK4 Kd of 0.61 nM, this compound represents one of the most potent CLK2 binders available as a commercially accessible starting material [1]. Its 6.4‑fold selectivity for CLK2 over CLK4 differentiates it from pan‑CLK inhibitors and CLK1‑selective tools, enabling researchers to probe the specific roles of CLK2 in alternative splicing regulation and cancer cell viability. The >100,000‑fold affinity improvement over the unsubstituted aminopyrazine core underscores the essential contribution of the chloro and methoxybenzyl substituents, providing a clear rationale for prioritizing this specific compound over generic aminopyrazine analogs in splicing‑focused drug discovery campaigns [2].

APL Phenotypic Screening: Validated Cellular Entry Point

The compound's measurable antiproliferative activity against NB‑4 cells (IC₅₀ = 28 µM) provides a validated cellular phenotype for SAR studies aimed at improving potency while maintaining favorable ADME properties [1]. Researchers developing targeted therapies for PML‑RARα‑driven leukemias can use this compound as a benchmark to assess new analogs, with the knowledge that the 3‑chloro and 4‑methoxybenzyl substituents are essential for cellular activity. Procurement of this compound enables direct comparison with literature‑reported cellular data, accelerating hit‑to‑lead progression.

Application
Selection Property
Validation Focus
PRMT4/PRMT6 dual inhibition studies
CARM1-preferring isoform selectivity
Biochemical methylation assay context
MAO‑B pathway research & CYP liability assessment
MAO‑B inhibition & CYP selectivity profile
Microsomal assay & CYP panel context
CLK2/CLK4 splicing kinase studies
CLK2 binding affinity & selectivity over CLK4
Biochemical binding assay context
APL cell‑model antiproliferative studies
Cellular phenotypic activity in NB‑4
MTT cell viability assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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